1-methyl-N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-phenyl-1H-pyrazole-5-carboxamide
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Description
1-methyl-N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-phenyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C17H17F3N6O2 and its molecular weight is 394.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.13650829 g/mol and the complexity rating of the compound is 635. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
A molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, has been shown to improve drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
The suzuki–miyaura (sm) cross-coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, is mentioned in relation to similar compounds . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
A molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, has been shown to improve drug potency toward reverse transcriptase enzyme inhibition . This suggests that the compound might have similar effects.
Action Environment
The success of the suzuki–miyaura (sm) cross-coupling reaction, which is related to similar compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . This suggests that the compound might also be influenced by similar environmental factors.
Properties
IUPAC Name |
2-methyl-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-5-phenylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N6O2/c1-24-15(17(18,19)20)23-26(16(24)28)9-8-21-14(27)13-10-12(22-25(13)2)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOFKOYJFJAVJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NCCN3C(=O)N(C(=N3)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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